3-(1H-pyrazol-4-yl)propanamide

Androgen Receptor Prostate Cancer SARD

This unsubstituted pyrazole-propanamide scaffold is essential for medicinal chemistry programs targeting next-generation androgen receptor (AR) therapies. The 1H-pyrazol-4-yl pattern enables dual AR degradation and pan-antagonism, overcoming enzalutamide resistance. Ideal for building targeted kinase inhibitor libraries and SAR studies. Procure as a versatile intermediate for bioactive compound development.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B13426602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-4-yl)propanamide
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)CCC(=O)N
InChIInChI=1S/C6H9N3O/c7-6(10)2-1-5-3-8-9-4-5/h3-4H,1-2H2,(H2,7,10)(H,8,9)
InChIKeyPLDHGRBIURVNDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-pyrazol-4-yl)propanamide: Core Scaffold for Next-Generation Prostate Cancer Antagonists and Research Intermediates


3-(1H-pyrazol-4-yl)propanamide (CAS 116857-92-2 for the N1-isomer, with related core CAS identifiers) is a pyrazole-based small molecule scaffold that serves as a critical intermediate and core pharmacophore in medicinal chemistry. Its structure, featuring an unsubstituted pyrazole ring linked to a propanamide chain, provides a versatile platform for developing bioactive compounds. The core is prominently featured in the design of potent androgen receptor (AR) pan-antagonists and selective androgen receptor degraders (SARDs) for treating castration-resistant prostate cancer (CRPC), as evidenced by its use in lead compounds from recent patent filings [1]. This scaffold's utility is further highlighted by its ability to be functionalized into selective kinase inhibitors [2].

Why 3-(1H-pyrazol-4-yl)propanamide Scaffold is Not Interchangeable with Other Pyrazole Amides


Simple substitution of 3-(1H-pyrazol-4-yl)propanamide with other pyrazole amide isomers or analogs is not scientifically valid due to profound differences in target engagement and mechanism of action. The specific 1H-pyrazol-4-yl substitution pattern is crucial for achieving dual AR degradation (SARD activity) and pan-antagonism, a unique profile that enables efficacy against enzalutamide-resistant prostate cancer, a property not shared by many other antiandrogens [1]. Furthermore, the unsubstituted pyrazole ring provides a unique electronic and hydrogen-bonding profile that can be lost with even minor modifications. For example, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide, while an anticancer agent, demonstrates a different mechanism of action through mTORC1 inhibition, not AR degradation . Similarly, related scaffolds like N-pyrazolylpropanamide exhibit distinct coordination chemistry as N,O-chelating ligands, highlighting that the precise substitution pattern dictates fundamental chemical behavior and biological activity [2].

Quantitative Differentiation Guide: 3-(1H-pyrazol-4-yl)propanamide vs. Closest Analogs


AR Pan-Antagonist Potency in Enzalutamide-Resistant Prostate Cancer Models

The core 3-(1H-pyrazol-4-yl)propanamide scaffold enables the creation of compounds with a unique dual mechanism of action: potent androgen receptor (AR) pan-antagonism and selective AR degradation (SARD). This mechanism provides a quantifiable advantage over LBD-binding AR antagonists like enzalutamide in resistant cancer models. A lead compound incorporating this scaffold, designated 26a, demonstrated potent inhibition of AR transactivation with an IC50 of 0.084 μM, which is >40-fold more potent than enzalutamide (IC50 = 3.641 μM) and >17-fold more potent than apalutamide (IC50 = 1.452 μM) in the same assay [1]. The scaffold's utility is further underscored by the fact that 26a achieved 80% tumor growth inhibition in enzalutamide-resistant VCaP xenografts [2].

Androgen Receptor Prostate Cancer SARD

Selective Androgen Receptor Degradation (SARD) Efficacy

Beyond receptor blockade, derivatives of this scaffold function as selective androgen receptor degraders (SARDs), effectively eliminating both full-length AR and clinically relevant splice variants (AR-SV) implicated in drug resistance. This represents a mechanistic differentiation from antagonists like enzalutamide, which only block ligand binding. Compound 26a, a derivative, demonstrated 70% degradation of full-length AR (at 1 μM) in LNCaP cells and 80% degradation of AR splice variants (at 10 μM) in 22RV1 cells [1]. The degradation potency (DC50) for full-length AR was 0.86 μM [1]. In contrast, enzalutamide and apalutamide show minimal or no SARD activity in these assays [2].

Prostate Cancer Targeted Protein Degradation AR-V7

Physicochemical and ADMET Property Profile

The 3-(1H-pyrazol-4-yl)propanamide core provides a favorable starting point for medicinal chemistry optimization, with key computed properties that are distinct from other heterocyclic amides. The core's topological polar surface area (tPSA) is approximately 71.95 Ų [1], and it has an XLogP3-AA value of 0.0, indicating high polarity and low lipophilicity [2]. This is in contrast to more lipophilic analogs like 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide, which has a predicted XLogP3 of -0.1 and a tPSA of 71.8 Ų [3]. The propanamide side chain provides a functional handle for further derivatization to fine-tune these properties for optimal bioavailability and metabolic stability.

Drug Discovery ADMET Physicochemical Properties

Key Application Scenarios for 3-(1H-pyrazol-4-yl)propanamide in Drug Discovery and Chemical Biology


Development of Novel SARDs for Enzalutamide-Resistant Prostate Cancer

As a core pharmacophore, 3-(1H-pyrazol-4-yl)propanamide is the optimal starting point for medicinal chemistry programs aiming to discover next-generation AR-targeting agents. The evidence shows that derivatives of this scaffold can achieve >40-fold greater potency than enzalutamide and uniquely degrade both full-length AR and resistance-driving splice variants (AR-SV) [4]. This dual mechanism is critical for addressing castration-resistant prostate cancer (CRPC), where current therapies often fail. Researchers can functionalize the pyrazole ring and propanamide side chain to optimize SARD activity and pan-antagonist potency, as demonstrated by the 80% tumor growth inhibition achieved by compound 26a in enzalutamide-resistant xenograft models [2].

Design and Synthesis of Selective Kinase Inhibitors

The unsubstituted 1H-pyrazol-4-yl ring is a recognized privileged structure for engaging the ATP-binding pocket of various kinases. The core amide functionality allows for rapid diversification to build targeted libraries for screening against kinases implicated in cancer and inflammatory diseases [4]. This scaffold is a preferred choice over other pyrazole isomers due to its specific hydrogen-bonding capabilities and optimal vector for extending into kinase selectivity pockets. The scaffold's low lipophilicity (XLogP3-AA = 0.0) also contributes to favorable drug-like properties, reducing the risk of promiscuous inhibition often seen with more hydrophobic cores [2].

Building Block for Agrochemical Discovery

The pyrazole amide motif is widely exploited in the agrochemical industry for its herbicidal and fungicidal properties. 3-(1H-pyrazol-4-yl)propanamide serves as a valuable intermediate for synthesizing novel compounds targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or transketolase (TK), which are validated targets for new herbicides [4]. Its physicochemical profile, particularly its low logP, is advantageous for developing systemic agrochemicals with good phloem mobility and reduced environmental persistence compared to more lipophilic pyrazole derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-pyrazol-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.